4,4'-Dimethoxy-2,2'-bipyridine

Catalog No.
S778916
CAS No.
17217-57-1
M.F
C12H12N2O2
M. Wt
216.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Dimethoxy-2,2'-bipyridine

CAS Number

17217-57-1

Product Name

4,4'-Dimethoxy-2,2'-bipyridine

IUPAC Name

4-methoxy-2-(4-methoxypyridin-2-yl)pyridine

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

InChI

InChI=1S/C12H12N2O2/c1-15-9-3-5-13-11(7-9)12-8-10(16-2)4-6-14-12/h3-8H,1-2H3

InChI Key

IMEVSAIFJKKDAP-UHFFFAOYSA-N

SMILES

COC1=CC(=NC=C1)C2=NC=CC(=C2)OC

Canonical SMILES

COC1=CC(=NC=C1)C2=NC=CC(=C2)OC

The exact mass of the compound 4,4'-Dimethoxy-2,2'-bipyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,4'-Dimethoxy-2,2'-bipyridine (CAS: 17217-57-1) is a symmetrically substituted bipyridine ligand widely used in the synthesis of transition metal complexes for applications in catalysis, materials science, and photovoltaics.[1][2] The key feature of this ligand is the presence of electron-donating methoxy groups at the 4 and 4' positions. These groups increase the electron density on the pyridine rings, which in turn modifies the electronic properties, such as redox potentials and photophysical behavior, of the resulting metal complexes compared to those formed with the unsubstituted parent compound, 2,2'-bipyridine.[3][4] This electronic tuning capability is a primary driver for its selection in applications where precise control over these properties is critical for performance.

Direct substitution of 4,4'-Dimethoxy-2,2'-bipyridine with the less expensive, unsubstituted 2,2'-bipyridine (bpy) is often unfeasible in performance-critical applications. The electron-donating methoxy groups are not passive substituents; they systematically alter the frontier orbital energetics of the metal complex.[3] This results in quantifiable shifts in the Ru(II)/Ru(III) oxidation potential, making the complex easier to oxidize, and modifies the metal-to-ligand charge transfer (MLCT) bands, which directly impacts the color and efficiency of light-emitting devices or the energy requirements for photocatalytic cycles.[3][4] For applications requiring specific redox tuning or optimized photophysical properties, such as in certain OLED emitters or photoredox catalysts, the baseline performance of a bpy-based complex is often insufficient, making the targeted electronic modification of 4,4'-Dimethoxy-2,2'-bipyridine a necessary procurement choice.[3]

Systematic Lowering of Oxidation Potential for Enhanced Redox Activity

The electron-donating methoxy groups on 4,4'-Dimethoxy-2,2'-bipyridine make its corresponding metal complexes easier to oxidize than those with unsubstituted bipyridine. In a direct comparison of ruthenium(II) terpyridine complexes, the complex containing 4,4'-dimethoxy-2,2'-bipyridine, [Ru(tpy)((CH3O)2bpy)(py)]2+, exhibited a Ru(II/III) oxidation potential of 0.85 V vs Ag/AgCl. This is a significant 70 mV negative shift compared to the 0.92 V potential of the analogous complex with unsubstituted 2,2'-bipyridine, [Ru(tpy)(bpy)(py)]2+, under identical conditions.[5]

Evidence DimensionRu(II/III) Oxidation Potential (E½)
Target Compound Data0.85 V (for [Ru(tpy)((CH3O)2bpy)(py)]2+)
Comparator Or Baseline[Ru(tpy)(bpy)(py)]2+ at 0.92 V
Quantified Difference70 mV lower (easier to oxidize)
ConditionsCyclic voltammetry in acetonitrile solution vs Ag/AgCl.

This lower oxidation potential is critical for photoredox catalysis, enabling access to catalytic cycles that require a more easily oxidized photo-oxidant, which is not achievable with standard bipyridine ligands.

Increased Luminescence Quantum Yield for Brighter Emissive Materials

In a head-to-head study, a ruthenium complex incorporating 4,4'-dimethoxy-2,2'-bipyridine demonstrated a tangible improvement in light-emitting efficiency over its unsubstituted counterpart. The complex [Ru(tpy)((CH3O)2bpy)(py)]2+ produced a luminescence quantum yield of 2.7 x 10⁻⁴.[5] This represents a 35% increase in emission efficiency compared to the baseline complex, [Ru(tpy)(bpy)(py)]2+, which had a quantum yield of 2.0 x 10⁻⁴ in the same study.[5]

Evidence DimensionLuminescence Quantum Yield (Φ)
Target Compound Data2.7 x 10⁻⁴ (for [Ru(tpy)((CH3O)2bpy)(py)]2+)
Comparator Or Baseline[Ru(tpy)(bpy)(py)]2+ at 2.0 x 10⁻⁴
Quantified Difference35% higher quantum yield
ConditionsMeasurement in deaerated acetonitrile solution at room temperature.

A higher quantum yield is directly relevant for developing more efficient phosphorescent emitters for OLEDs and other sensor applications, as it translates to greater brightness for a given amount of energy input.

Red-Shifted Absorption and Emission for Color Tuning in Photovoltaics and Imaging

The electronic influence of the methoxy groups provides a reliable method for tuning the color of metal complexes. In a comparative series of ruthenium complexes, the Metal-to-Ligand Charge Transfer (MLCT) absorption maximum for the complex with 4,4'-dimethoxy-2,2'-bipyridine was observed at 474 nm.[5] This is an 8 nm red-shift from the 466 nm absorption maximum of the analogous complex using standard 2,2'-bipyridine, indicating more efficient absorption of lower-energy light.[5] This shift is a direct result of the methoxy groups raising the energy of the highest occupied molecular orbital (HOMO).

Evidence DimensionMLCT Absorption Maximum (λmax)
Target Compound Data474 nm (for [Ru(tpy)((CH3O)2bpy)(py)]2+)
Comparator Or Baseline[Ru(tpy)(bpy)(py)]2+ at 466 nm
Quantified Difference8 nm red-shift
ConditionsUV-Vis spectroscopy in acetonitrile solution.

This predictable red-shift is a key procurement factor for applications like dye-sensitized solar cells (DSSCs), where tuning the dye's absorption to match the solar spectrum is essential for maximizing power conversion efficiency.

Development of More Potent Reductants in Photoredox Catalysis

This ligand is the right choice when developing ruthenium or iridium-based photocatalysts that need to be more easily oxidized. The 70 mV reduction in oxidation potential compared to unsubstituted bipyridine complexes allows the catalyst's excited state to be a stronger reducing agent, enabling challenging C-N cross-coupling or depolymerization reactions that are inefficient with standard catalysts.[5][6]

Engineering Higher-Efficiency Emitters for OLED Devices

For materials scientists creating phosphorescent emitters, particularly for yellow-to-red OLEDs, the enhanced luminescence quantum yield (35% higher than bpy-based analogues) makes this ligand a valuable precursor.[5] This efficiency gain, combined with the red-shifted emission, facilitates the design of dopant molecules that can lead to devices with lower operating voltages and improved power efficiency.[7][8]

Sensitizer Dyes for High-Performance Dye-Sensitized Solar Cells (DSSCs)

The ability to systematically red-shift the absorption spectrum makes this ligand suitable for synthesizing sensitizer dyes in DSSCs.[5] By shifting the peak absorption to longer wavelengths, the resulting dye can harvest a broader portion of the solar spectrum, which is a key strategy for increasing the short-circuit current (Jsc) and overall power conversion efficiency of the photovoltaic device.[9]

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4,4'-Dimethoxy-2,2'-bipyridine

Dates

Last modified: 08-15-2023
Li et al. Temporal separation of catalytic activities allows anti-Markovnikov reductive functionalization of terminal alkynes. Nature Chemistry, doi: 10.1038/nchem.1799, published online 17 November 2013 http://www.nature.com/nchem
Hansen et al. New ligands for nickel catalysis from diverse pharmaceutical heterocycle libraries. Nature Chemistry, doi: 10.1038/nchem.2587, published online 8 August 2016
Li et al. A ring expansion strategy towards diverse azaheterocycles. Nature Chemistry, DOI: 10.1038/s41557-021-00746-7, published online 19 July 2021

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